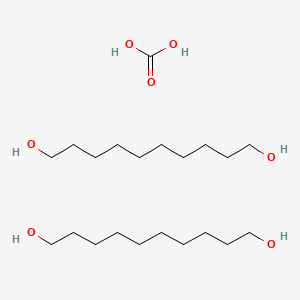
Carbonic acid;decane-1,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;decane-1,10-diol: is a compound that combines the properties of carbonic acid and decane-1,10-diol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while decane-1,10-diol is a diol with the chemical formula C10H22O2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Decane-1,10-diol can be synthesized through the reduction of decanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pressure.
Green Chemistry Approach: A green and efficient method involves upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate through tandem benzoin condensation and hydrodeoxygenation reactions.
Industrial Production Methods:
Hydrogenation: Industrial production often involves the hydrogenation of decanedioic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Biotechnological Methods: Advances in biotechnology have enabled the microbial production of decane-1,10-diol using genetically engineered microorganisms that can convert renewable feedstocks into the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Decane-1,10-diol can undergo oxidation to form decanedioic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Decane-1,10-diol can participate in substitution reactions to form esters or ethers. For example, reacting with acetic anhydride can yield decane-1,10-diol diacetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acetic anhydride, sulfuric acid (H2SO4)
Major Products:
Oxidation: Decanedioic acid
Reduction: Decane
Substitution: Decane-1,10-diol diacetate
Applications De Recherche Scientifique
Chemistry:
Polymer Production: Decane-1,10-diol is used as an intermediate in the production of polyesters and polyurethanes, which are essential materials in the plastics industry.
Biology:
Biocompatible Materials: The compound is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of carbonic acid;decane-1,10-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups in decane-1,10-diol can form hydrogen bonds with biomolecules, influencing their structure and function. In pharmaceutical applications, the compound can enhance the solubility and bioavailability of drugs by interacting with hydrophobic regions of proteins and cell membranes.
Comparaison Avec Des Composés Similaires
Decamethylene glycol:
1,6-Hexanediol: A shorter-chain diol used in similar applications, such as polymer production and pharmaceuticals.
1,12-Dodecanediol: A longer-chain diol with similar uses but different physical properties due to its extended carbon chain.
Uniqueness: Carbonic acid;decane-1,10-diol is unique due to its combination of carbonic acid and decane-1,10-diol properties, making it versatile for various applications. Its ability to participate in multiple chemical reactions and its biocompatibility make it valuable in both industrial and medical fields.
Propriétés
Numéro CAS |
90383-27-0 |
|---|---|
Formule moléculaire |
C21H46O7 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
carbonic acid;decane-1,10-diol |
InChI |
InChI=1S/2C10H22O2.CH2O3/c2*11-9-7-5-3-1-2-4-6-8-10-12;2-1(3)4/h2*11-12H,1-10H2;(H2,2,3,4) |
Clé InChI |
MYMJKHLVJXLVEN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCO)CCCCO.C(CCCCCO)CCCCO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


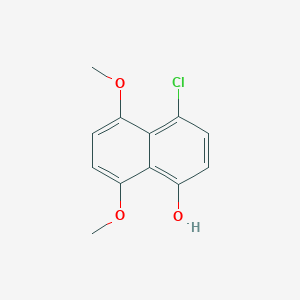


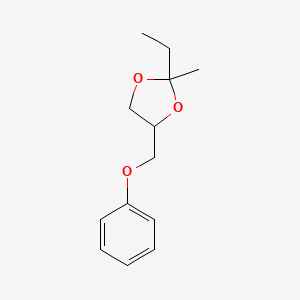
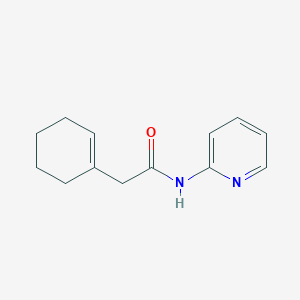
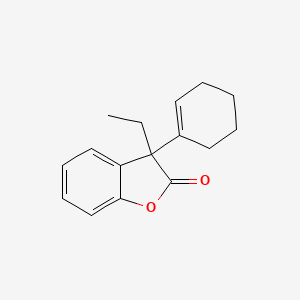
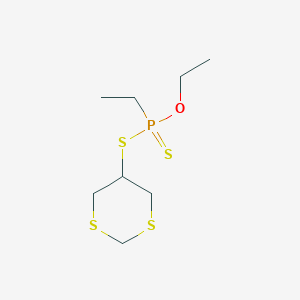
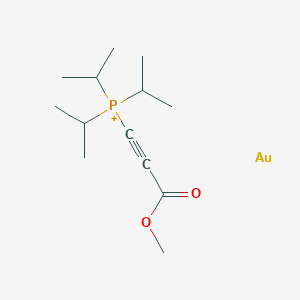
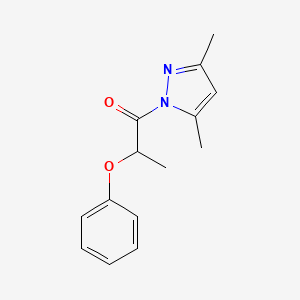

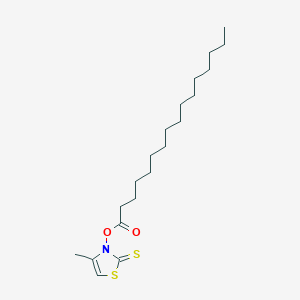
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
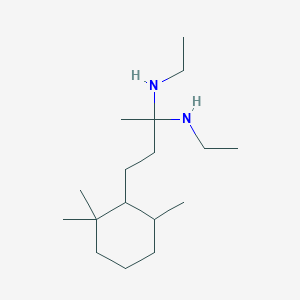
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
